

A Comparative Analysis of Amdiglurax (NSI-189) in Preclinical Neurological Disorder Models

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Compound of Interest

Compound Name: OM-189

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Amdiglurax (formerly NSI-189), a novel neurogenic and synaptogenic compound, has shown therapeutic potential across a range of neurological disorders. This guide provides a comparative overview of its effects in preclinical models of Major Depressive Disorder (MDD), ischemic stroke, and discusses its potential relevance to Alzheimer's Disease. The performance of Amdiglurax is compared with established treatments, supported by available experimental data.

Mechanism of Action

Amdiglurax is a benzylpiperazine-aminopyridine compound that is believed to exert its therapeutic effects by stimulating neurogenesis in the hippocampus and modulating brain-derived neurotrophic factor (BDNF) signaling.^[1] Unlike conventional antidepressants that primarily target monoamine systems, Amdiglurax's unique mechanism of action suggests a potential to address the underlying pathophysiology of certain neurological disorders characterized by neuronal loss and impaired plasticity.

Comparative Efficacy in Neurological Disorder Models

Major Depressive Disorder (MDD)

Amdiglurax has been investigated in both preclinical and clinical settings for MDD. Preclinical studies in mouse models of depression have shown its behavioral efficacy.^[2] Clinical trials have further explored its antidepressant and pro-cognitive effects in patients with MDD.

Table 1: Comparison of Amdiglurax and Fluoxetine in a Preclinical Model of MDD

Parameter	Amdiglurax (NSI-189)	Fluoxetine (SSRI)
Animal Model	Mouse model of depression (novelty-suppressed feeding)	C57BL/6J mice (novelty-suppressed feeding test)[3]
Dosage	Information not publicly available	15 mg/kg, oral administration[3]
Treatment Duration	Chronic administration	5 weeks[3]
Key Findings	Reverses behavioral symptoms of depression	Inconsistent effects in C57BL/6J mice, with one study showing a paradoxical increase in sniffing latency.[3] Other studies in different strains show a decrease in latency to eat after chronic treatment.[4]
Effect on Neurogenesis	Stimulates neurogenesis in the hippocampus	Chronic treatment increases hippocampal neurogenesis.[5]

Note: Specific quantitative data from the preclinical novelty-suppressed feeding test for Amdiglurax is not publicly available.

In a Phase 2 clinical trial involving 220 patients with MDD, Amdiglurax was administered at doses of 40 mg and 80 mg daily for 12 weeks. While it did not show a statistically significant improvement on the primary outcome measure, the Montgomery-Åsberg Depression Rating Scale (MADRS), the 40 mg dose did show a significant improvement in patient-rated symptoms on the Symptoms of Depression Questionnaire (SDQ) and the Cognitive and Physical Functioning Questionnaire (CPFQ).[4]

Ischemic Stroke

Amdiglurax has demonstrated significant neuroprotective and restorative effects in a preclinical model of ischemic stroke. The study highlights its potential to promote functional recovery after an ischemic event.

Table 2: Comparison of Amdiglurax and Edaravone in a Preclinical Model of Ischemic Stroke

Parameter	Amdiglurax (NSI-189)	Edaravone
Animal Model	Sprague-Dawley rats with transient middle cerebral artery occlusion (MCAO)[6][7]	Rats with MCAO/R (reperfusion)[2]
Dosage	30 mg/kg, oral administration[8]	10, 20, 30 mg/kg, oral administration[9]
Treatment Initiation	6 hours post-MCAO[6][7]	5 hours post-operation[9]
Treatment Duration	12 weeks[6][7]	7 days[9]
Neurological Deficit	Significant amelioration of motor and neurological deficits[6][7]	Dose-dependent improvement in behavioral data.[9]
Histological Outcome	Significant increments in neurite outgrowth (MAP2 immunoreactivity) in the hippocampus and cortex.[6][7]	Dose-dependent reduction in cerebral infarction area and upregulation of MAP-2.[9]

Note: Specific quantitative data on behavioral scores for the Amdiglurax study are not provided in the publication, preventing a direct numerical comparison.

Alzheimer's Disease

While initial interest was expressed in Amdiglurax for Alzheimer's disease due to its neurogenic properties, there is a lack of dedicated preclinical studies of Amdiglurax in established animal models of this disease.[1] However, its mechanism of action, particularly the stimulation of hippocampal neurogenesis, aligns with therapeutic strategies being explored for Alzheimer's. For comparison, the effects of the standard-of-care medication, donepezil, on neurogenesis and cognition in Alzheimer's models are presented.

Table 3: Effects of Donepezil in Preclinical Models of Alzheimer's Disease

Parameter	Donepezil
Animal Model	3xTg-AD mouse model[10]
Dosage	1.3 mg/kg[10]
Treatment Duration	4 months[10]
Cognitive Outcome	Significantly improved cognitive capabilities.[10]
Effect on Hippocampus	Reduced levels of soluble and insoluble A β proteins and senile plaques; prevented dendritic spine loss.[10] In other models, donepezil has been shown to enhance hippocampal neurogenesis.[11][12]

Experimental Protocols

Preclinical Stroke Model with Amdiglurax (Tajiri et al.)

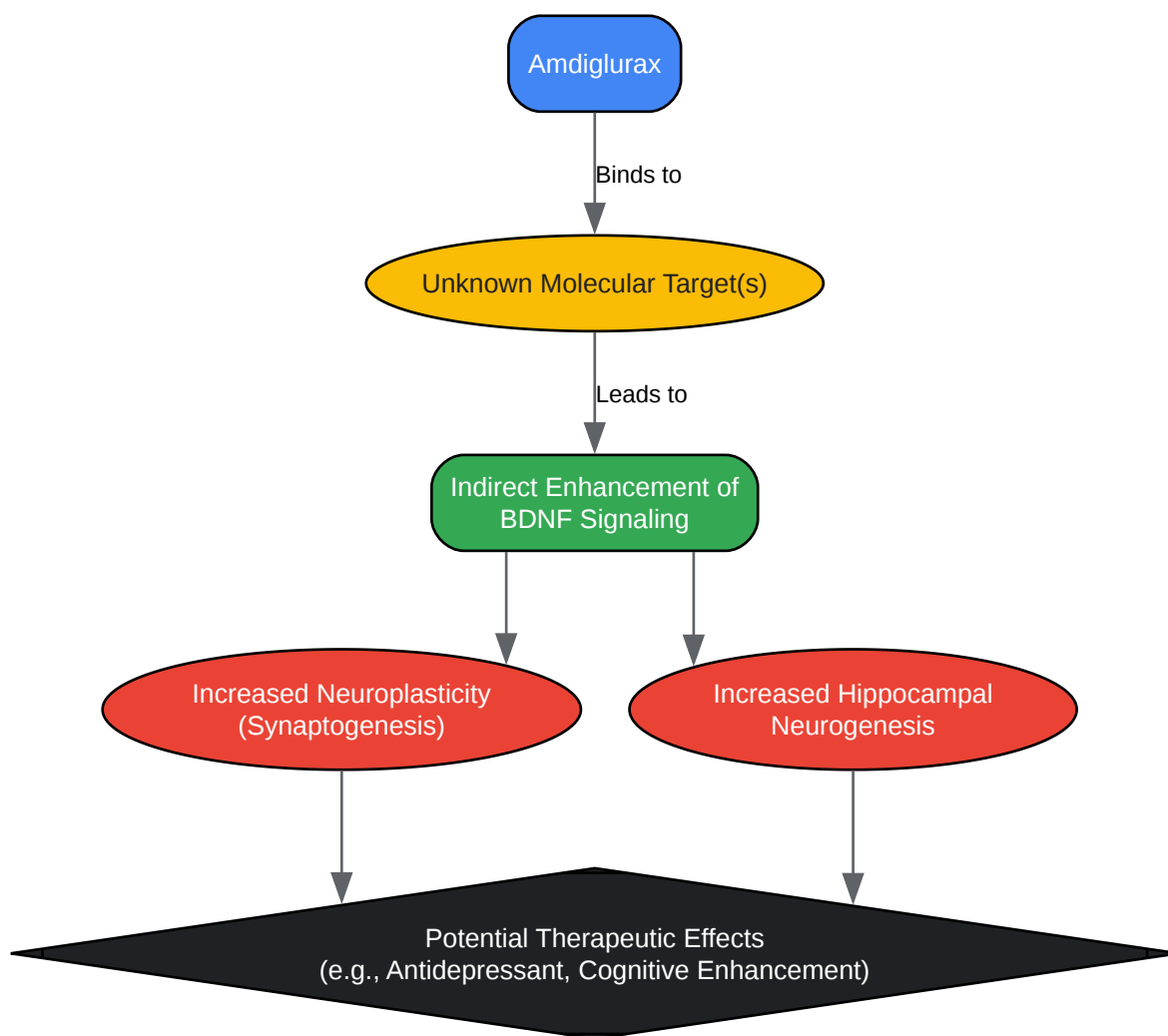
- Animal Model: Adult male Sprague-Dawley rats.[6][7]
- Surgical Procedure: Transient middle cerebral artery occlusion (MCAO) was induced using the intraluminal suture method. The occlusion was maintained for a specific duration before reperfusion.[13][14][15]
- Drug Administration: Amdiglurax (30 mg/kg) was administered orally, starting 6 hours after the MCAO procedure, and continued daily for 12 weeks.[6][7][8]
- Behavioral Assessments: A battery of behavioral tests was conducted to assess motor and neurological deficits at various time points up to 24 weeks post-stroke.
- Histological Analysis: At the end of the study, brains were processed for immunohistochemistry to assess neurite outgrowth using Microtubule-Associated Protein 2 (MAP2) as a marker.[6][7]

Phase 2 Clinical Trial of Amdiglurax in MDD

- Study Design: A randomized, double-blind, placebo-controlled study.

- Participants: 220 adult patients with a diagnosis of recurrent major depressive disorder.
- Intervention: Patients were randomized to receive Amdiglurax 40 mg daily, 80 mg daily, or placebo for 12 weeks.
- Outcome Measures:
 - Primary: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
 - Secondary: Changes in the Symptoms of Depression Questionnaire (SDQ), Cognitive and Physical Functioning Questionnaire (CPFQ), and other cognitive assessments.[4]

Visualizations



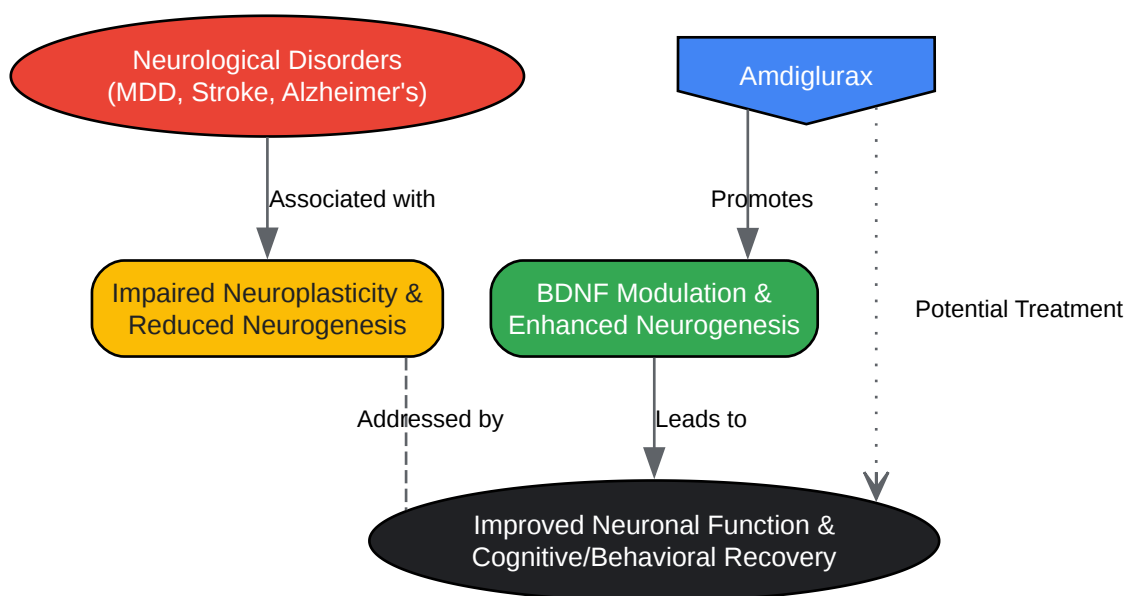
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Caption: Proposed signaling pathway for Amdiglurax.



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Caption: Experimental workflow for the Amdiglurax preclinical stroke study.



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Caption: Logical relationship of BDNF modulation in neurological disorders.

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